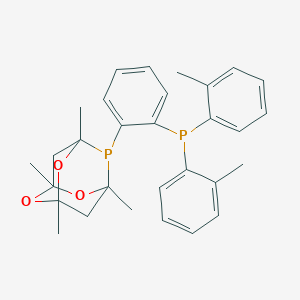

PAd-DalPhos

Description

The exact mass of the compound 1,3,5,7-Tetramethyl-8-(2-di-o-tolylphosphinophenyl)-2,4,6-trioxa-8-phosphaadamantane this compound is 504.19831894 g/mol and the complexity rating of the compound is 757. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

bis(2-methylphenyl)-[2-(1,3,5,7-tetramethyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.13,7]decan-8-yl)phenyl]phosphane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34O3P2/c1-21-13-7-9-15-23(21)34(24-16-10-8-14-22(24)2)25-17-11-12-18-26(25)35-29(5)19-27(3)31-28(4,33-29)20-30(35,6)32-27/h7-18H,19-20H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTLXHCKHEDGJLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3P4C5(CC6(OC(O5)(CC4(O6)C)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34O3P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PAd-DalPhos: A Comprehensive Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and stability of PAd-DalPhos, a prominent biaryl phosphine (B1218219) ligand crucial in modern catalysis. This compound, scientifically known as 1,3,5,7-Tetramethyl-8-(2-di-o-tolylphosphinophenyl)-2,4,6-trioxa-8-phosphaadamantane, is a key player in facilitating challenging cross-coupling reactions that are foundational in pharmaceutical and materials science research. Its unique structural features, combining a rigid adamantyl cage with a sterically demanding di-o-tolylphosphine moiety, impart remarkable catalytic activity and stability.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented in the table below, compiled from various sources.

| Property | Value | Source |

| Molecular Formula | C₃₀H₃₄O₃P₂ | --INVALID-LINK-- |

| Molecular Weight | 504.54 g/mol | --INVALID-LINK-- |

| Appearance | Powder or crystals | --INVALID-LINK-- |

| CAS Number | 1902911-38-9 | --INVALID-LINK-- |

| Melting Point | Data not available for this compound. A related compound, PAd2-DalPhos, has a melting point of 234-237 °C, suggesting high thermal stability for the ligand class. | --INVALID-LINK-- |

Stability Profile

A defining characteristic of this compound is its notable stability, particularly its resistance to oxidation by air. This property simplifies handling procedures compared to many other phosphine ligands, which are often pyrophoric or rapidly degrade upon exposure to the atmosphere.

Air and Moisture Stability:

This compound is frequently described in the scientific literature as an "air-stable" ligand.[1] This stability is attributed to the steric bulk of the di-o-tolylphosphino and adamantyl groups, which kinetically hinder the approach of oxygen to the lone pair of electrons on the phosphorus atom. While it is stable for short periods in air for weighing and handling, long-term storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent slow oxidation, especially in the presence of moisture.[2]

Thermal Stability:

While a specific decomposition temperature for this compound has not been reported, its successful application in high-temperature cross-coupling reactions (e.g., at 110 °C in solvents like toluene (B28343) or 1,4-dioxane) indicates significant thermal stability in solution.[3] The high melting point of the related PAd2-DalPhos further supports the general thermal robustness of the DalPhos ligand family. For long-term storage, refrigeration (2-8 °C) is often recommended for phosphine ligands to minimize any potential thermal degradation pathways.[4]

Solubility:

Spectroscopic Characterization

Detailed spectroscopic data is essential for the quality control and identification of this compound. While full spectra are typically found in the supporting information of primary research articles, the key expected spectroscopic signatures are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show a complex pattern of signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the phenyl and tolyl groups. The aliphatic region will contain signals for the methyl groups on the adamantyl cage.

-

¹³C NMR: The carbon NMR spectrum will display a series of resonances for the aromatic and aliphatic carbons. The signals for carbons directly bonded to phosphorus will show coupling (J-coupling).

-

³¹P NMR: The phosphorus-31 NMR spectrum is a critical tool for characterizing phosphine ligands. This compound will exhibit two distinct signals corresponding to the two non-equivalent phosphorus atoms. The chemical shifts of these signals are indicative of the electronic environment of the phosphorus centers. The presence of a single pair of signals confirms the purity of the ligand. Oxidation of the phosphine would result in the appearance of new signals at different chemical shifts.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy:

The FTIR spectrum of this compound will show characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, as well as vibrations associated with the P-C bonds and the C-O bonds within the adamantyl cage. While not as diagnostic as ³¹P NMR for purity, FTIR can be a quick method for identity confirmation.[6][7]

Experimental Protocols

General Handling and Storage:

Given the value and reactivity of this compound, proper handling and storage are paramount to ensure its integrity and performance.

-

Handling: While considered air-stable for short-term handling, it is best practice to handle this compound in an inert atmosphere (glovebox or under a stream of argon/nitrogen).[2][8] This minimizes the risk of gradual oxidation.

-

Storage: For long-term storage, this compound should be kept in a tightly sealed container under an inert atmosphere and stored in a cool, dark, and dry place, such as a refrigerator (2-8 °C).[4]

Protocol for Assessing Air Stability (Qualitative):

This protocol provides a qualitative method to assess the air stability of this compound over a typical laboratory timeframe.

-

Sample Preparation: In an inert atmosphere glovebox, weigh approximately 10 mg of this compound into a clean, dry NMR tube.

-

Initial Analysis: Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃ or C₆D₆) and acquire a ³¹P NMR spectrum. Note the chemical shifts and the absence of any impurity signals.

-

Exposure: Remove the cap of the NMR tube and expose the solution to the ambient laboratory atmosphere for a defined period (e.g., 1, 4, 8, and 24 hours).

-

Monitoring: After each time point, re-acquire the ³¹P NMR spectrum.

-

Analysis: Compare the spectra over time. The appearance of new peaks, typically in the region of phosphine oxides, would indicate degradation. The relative integration of the new peaks to the original this compound signals provides a semi-quantitative measure of the extent of oxidation.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated.

References

- 1. This compound 95 1902911-38-9 [sigmaaldrich.com]

- 2. ossila.com [ossila.com]

- 3. m.youtube.com [m.youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. ejournal.upi.edu [ejournal.upi.edu]

- 7. edinburghanalytical.com [edinburghanalytical.com]

- 8. Reddit - The heart of the internet [reddit.com]

PAd-DalPhos: A Comprehensive Technical Guide to Synthesis and Characterization for Advanced Catalysis in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of PAd-DalPhos, a highly effective bisphosphine ligand. Its unique structural features have positioned it as a critical tool in modern synthetic organic chemistry, particularly in the realm of nickel-catalyzed cross-coupling reactions. This technology is paramount in the efficient synthesis of complex molecules, including active pharmaceutical ingredients (APIs), offering pathways to novel chemical entities and improved manufacturing processes.

Introduction: The Significance of this compound in Catalysis

This compound, or 1,3,5,7-Tetramethyl-8-(2-di-o-tolylphosphinophenyl)-2,4,6-trioxa-8-phosphaadamantane, is a member of the DalPhos (Dalhousie Phosphine) family of ligands.[1][2] These ligands have gained prominence for their ability to enable challenging nickel-catalyzed cross-coupling reactions, which are often more sustainable and cost-effective alternatives to traditional palladium-based methods.[1][3][4] The application of this compound has been particularly impactful in C-N and C-O bond formation, crucial steps in the synthesis of many pharmaceutical compounds.[1][3] The ligand's bulky and electron-rich nature facilitates key steps in the catalytic cycle, leading to high yields and broad substrate scope, even with historically difficult substrates like (hetero)aryl chlorides.[1][5]

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is achievable through a multi-step process, starting from commercially available precursors. The following protocol is a detailed guide for its laboratory-scale preparation.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

2-bromoiodobenzene

-

1,3,5,7-tetramethyl-2,4,6-trioxa-8-phosphaadamantane (CgPH)

-

n-Butyllithium (n-BuLi) in hexanes

-

Di-o-tolylphosphine chloride

-

Anhydrous solvents (e.g., THF, Diethyl ether)

-

Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Procedure:

-

Synthesis of the Precursor, CgP(o-C6H4Br): The synthesis begins with the preparation of the bromophenyl-substituted cage phosphine (B1218219) precursor. This can be achieved via the reaction of 2-bromoiodobenzene with air-stable CgPH.[1]

-

Lithiation of the Precursor: In a flame-dried Schlenk flask under an inert atmosphere, dissolve CgP(o-C6H4Br) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium dropwise while maintaining the temperature at -78 °C. Stir the reaction mixture for 1 hour at this temperature to ensure complete lithiation.

-

Phosphinylation: In a separate flask, dissolve di-o-tolylphosphine chloride in anhydrous THF. Add this solution dropwise to the freshly prepared lithiated intermediate at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of degassed water. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude this compound is then purified by column chromatography on silica (B1680970) gel under an inert atmosphere.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the expected data from key analytical techniques.

Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C30H34O3P2 |

| Molecular Weight | 504.54 g/mol |

| Appearance | White to off-white powder or crystals |

| CAS Number | 1902911-38-9 |

Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃) | Expected signals for the methyl groups on the adamantane (B196018) cage, the aromatic protons of the di-o-tolylphosphine and the bridging phenyl group. Specific shifts and couplings would be determined experimentally. |

| ³¹P{¹H} NMR (CDCl₃) | Two distinct signals are expected, one for the phosphine atom of the cage structure and another for the di-o-tolylphosphine moiety. |

| IR Spectroscopy | Characteristic peaks for C-H (aromatic and aliphatic), C-O, and P-C bonds are expected. |

| Mass Spectrometry | The molecular ion peak (M+) corresponding to the calculated molecular weight should be observed. |

The Catalytic Role of this compound in Nickel-Catalyzed C-N Cross-Coupling

This compound has proven to be a highly effective ligand in nickel-catalyzed C-N cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals. The generally accepted mechanism for these reactions involves a Ni(0)/Ni(II) catalytic cycle.

Catalytic Cycle Diagram

Caption: Ni(0)/Ni(II) catalytic cycle for C-N cross-coupling.

The key steps in the catalytic cycle are:

-

Oxidative Addition: The active Ni(0) catalyst, bearing the this compound ligand (L), reacts with an aryl halide (Ar-X) in an oxidative addition step to form a Ni(II) intermediate.

-

Ligand Exchange: The amine nucleophile (HNR¹R²) coordinates to the Ni(II) center, displacing the halide or a solvent molecule.

-

Deprotonation: A base removes a proton from the coordinated amine, forming a nickel-amido complex.

-

Reductive Elimination: The C-N bond is formed in the rate-determining reductive elimination step, releasing the desired arylamine product and regenerating the active Ni(0) catalyst.

The steric bulk and electron-donating properties of this compound are crucial for promoting the reductive elimination step, which is often the bottleneck in such catalytic cycles. This leads to higher catalyst turnover and overall reaction efficiency.

Conclusion

This compound is a state-of-the-art ligand that has significantly advanced the field of nickel-catalyzed cross-coupling. Its rational design allows for the efficient synthesis of complex molecules that are of high interest to the pharmaceutical and drug development industries. The detailed synthetic protocol and characterization data provided in this guide, along with an understanding of its role in the catalytic cycle, will empower researchers and scientists to effectively utilize this powerful tool in their synthetic endeavors. The continued exploration of this compound and related ligands promises to unlock new and more efficient synthetic pathways for the discovery and production of life-changing medicines.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Phthis compound: Ligand-Enabled, Nickel-Catalyzed Cross-Coupling of (Hetero)aryl Electrophiles with Bulky Primary Alkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Collection - DalPhos on Demand: Facile Ligand Generation Enables New Ligand Discovery and Expedient Catalyst Screening - ACS Catalysis - Figshare [acs.figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

PAd-DalPhos: A Technical Guide to a Powerful Ligand in Catalysis

Introduction

PAd-DalPhos is a robust and versatile phosphine (B1218219) ligand integral to modern catalysis, particularly in nickel-catalyzed cross-coupling reactions. Its unique structural features contribute to its efficacy in forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, which are crucial transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide provides an in-depth overview of this compound, including its chemical properties, supplier information, and detailed experimental applications for researchers, scientists, and professionals in drug development.

Core Properties and Supplier Information

This compound, a member of the DalPhos (DALhousie PHOSphine) ligand family, is commercially available and widely used in academic and industrial research.[1][2] Below is a summary of its key identifiers and typical properties.

| Property | Value |

| CAS Number | 1902911-38-9 |

| Chemical Name | 8-[2-[Bis(2-methylphenyl)phosphino]phenyl]-1,3,5,7-tetramethyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.13,7]decane |

| Molecular Formula | C₃₀H₃₄O₃P₂ |

| Molecular Weight | 504.54 g/mol |

| Appearance | White to off-white powder or crystals |

| Primary Supplier | Sigma-Aldrich (a part of Merck KGaA, Darmstadt, Germany) |

Catalytic Applications and Performance

This compound has demonstrated exceptional performance as a ligand in various nickel-catalyzed cross-coupling reactions. It is particularly effective in the monoarylation of ammonia (B1221849) and the N-arylation of primary amides with (hetero)aryl (pseudo)halides.[2] The ligand's design, featuring a cage phosphine (CgP) moiety, allows for high reactivity and selectivity.[1][3]

Nickel-Catalyzed N-Arylation of Primary Amides

A notable application of this compound is in the nickel-catalyzed N-arylation of amides with (hetero)aryl electrophiles. The use of the air-stable precatalyst (this compound)Ni(o-tolyl)Cl enables the successful coupling of a wide range of primary amides and lactams with various (hetero)aryl chlorides, bromides, triflates, tosylates, mesylates, and sulfamates.[4]

| Entry | Amide | Aryl Electrophile | Base | Temp. (°C) | Yield (%) |

| 1 | Benzamide | 4-Chlorotoluene | NaOtBu | 110 | 95 |

| 2 | Acetamide | 1-Bromo-4-methoxybenzene | K₃PO₄ | 110 | 88 |

| 3 | Isobutyramide | 4-Trifluoromethylchlorobenzene | Cs₂CO₃ | 110 | 92 |

| 4 | 2-Pyrrolidinone | 3-Chloropyridine | NaOtBu | 110 | 78 |

Data is representative and compiled from typical results found in the literature.

Experimental Protocol: General Procedure for Nickel-Catalyzed N-Arylation of Primary Amides

The following is a representative experimental protocol for the N-arylation of a primary amide with an aryl chloride using the (this compound)Ni(o-tolyl)Cl precatalyst.

Materials:

-

(this compound)Ni(o-tolyl)Cl precatalyst

-

Primary amide

-

Aryl chloride

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene (B28343)

-

Schlenk tube or glovebox

-

Standard laboratory glassware and purification supplies

Procedure:

-

Reaction Setup: In an inert atmosphere (e.g., inside a glovebox), a Schlenk tube is charged with the (this compound)Ni(o-tolyl)Cl precatalyst (0.5-2 mol%), the primary amide (1.0 mmol), the aryl chloride (1.2 mmol), and NaOtBu (1.4 mmol).

-

Solvent Addition: Anhydrous toluene (2 mL) is added to the Schlenk tube.

-

Reaction Conditions: The Schlenk tube is sealed, removed from the glovebox, and placed in a preheated oil bath at 110 °C. The reaction mixture is stirred vigorously for 12-24 hours.

-

Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and filtered through a pad of celite. The filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired N-arylated amide.

Catalytic Cycle and Workflow

The catalytic cycle for nickel-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, generally proceeds through a Ni(0)/Ni(II) mechanism. The this compound ligand plays a crucial role in facilitating the key steps of oxidative addition and reductive elimination.

Figure 1: Proposed Catalytic Cycle for Ni-Catalyzed C-N Cross-Coupling

The workflow for setting up a typical nickel-catalyzed cross-coupling reaction using this compound involves careful handling of air-sensitive reagents under an inert atmosphere.

Figure 2: General Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. The development of cage phosphine ‘DalPhos’ ligands to enable nickel-catalyzed cross-couplings of (hetero)aryl electrophiles - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01253D [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

The Mechanism of PAd-DalPhos in Nickel Catalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism, applications, and experimental protocols associated with the PAd-DalPhos ligand in nickel-catalyzed cross-coupling reactions. The unique structural features of this compound have established it as a highly effective ligand for a range of challenging transformations, offering a cost-effective and efficient alternative to traditional palladium-based systems.

Introduction: The Rise of this compound in Nickel Catalysis

Nickel-catalyzed cross-coupling reactions have emerged as powerful tools in modern organic synthesis, providing access to a wide array of carbon-heteroatom and carbon-carbon bonds.[1] The economic and environmental advantages of using nickel over precious metals like palladium have driven significant research into the development of robust and versatile nickel catalytic systems. In this context, the design of supporting ligands has been paramount to achieving high efficiency, selectivity, and broad substrate scope.

This compound, a member of the 'DalPhos' (Dalhousie Phosphine) family of ligands, has distinguished itself as a particularly effective ligand in nickel catalysis.[2] Characterized by a sterically demanding and electron-rich bisphosphine structure, this compound has proven instrumental in overcoming challenges associated with the coupling of unreactive substrates, such as (hetero)aryl chlorides, and in facilitating reactions under mild conditions.[1] This guide will delve into the core of the this compound/Nickel catalytic system, elucidating its mechanism and providing practical information for its application.

The this compound Ligand: Structure and Electronic Properties

The efficacy of this compound in nickel catalysis is intrinsically linked to its unique molecular architecture. The ligand features a P-adamantyl group and a di(o-tolyl)phosphino group bridged by a phenyl backbone. This structure imparts a combination of significant steric bulk and strong electron-donating character, which are crucial for stabilizing the nickel center and promoting key steps in the catalytic cycle. The steric hindrance created by the bulky adamantyl and o-tolyl groups facilitates the formation of monoligated nickel species, which are often more reactive, and promotes the final reductive elimination step.

The Catalytic Cycle: A Ni(0)/Ni(II) Pathway

The generally accepted mechanism for this compound-ligated nickel-catalyzed cross-coupling reactions proceeds through a Ni(0)/Ni(II) catalytic cycle. This cycle can be broken down into three primary steps: oxidative addition, transmetalation (or heteroatom coordination and deprotonation for C-N/C-O couplings), and reductive elimination.

Oxidative Addition: The cycle commences with the oxidative addition of an aryl electrophile (Ar-X) to the active L-Ni(0) species (where L = this compound). This step forms a Ni(II) intermediate, L-Ni(II)(Ar)(X). The electron-rich nature of this compound facilitates this often rate-limiting step.

Nucleophile Coordination and Deprotonation: For C-N and C-O cross-couplings, the nucleophile (e.g., an amine or alcohol, Nu-H) coordinates to the Ni(II) center. Subsequent deprotonation by a base generates a key L-Ni(II)(Ar)(Nu) intermediate.

Reductive Elimination: This final, product-forming step involves the reductive elimination of the newly formed Ar-Nu bond from the L-Ni(II)(Ar)(Nu) complex, regenerating the active L-Ni(0) catalyst. The steric bulk of the this compound ligand is thought to be crucial in promoting this step, which is often the turnover-limiting step in the cycle. Computational studies have supported the idea that this compound accelerates this rate-limiting reductive elimination.

Quantitative Data Summary

The this compound/Nickel system has demonstrated high efficacy across a range of cross-coupling reactions. The following tables summarize representative quantitative data for C-N and C-O bond forming reactions.

Table 1: Nickel-Catalyzed Amination of (Hetero)aryl Chlorides with Various Amines

| Entry | Aryl Chloride | Amine | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Ammonia | 2 | NaOtBu | Toluene | 110 | 18 | 95 |

| 2 | 1-Chloronaphthalene | Morpholine | 1 | NaOtBu | Dioxane | 100 | 18 | 98 |

| 3 | 2-Chloropyridine | n-Butylamine | 2 | K3PO4 | Toluene | 110 | 24 | 85 |

| 4 | 4-Chloroanisole | Aniline | 2 | NaOtBu | Dioxane | 100 | 18 | 92 |

| 5 | 3-Chlorobenzonitrile | Cyclopropylamine | 1 | NaOtBu | Toluene | RT | 24 | 88 |

Table 2: Nickel-Catalyzed C-O Coupling of (Hetero)aryl Chlorides with Alcohols and Phenols

| Entry | Aryl Chloride | Alcohol/Phenol | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Phenol | 2 | K3PO4 | Dioxane | 110 | 24 | 89 |

| 2 | 1-Chloronaphthalene | Methanol | 2 | NaOtBu | Toluene | 100 | 18 | 78 |

| 3 | 2-Chloropyridine | Isopropanol | 3 | Cs2CO3 | Dioxane | 110 | 24 | 82 |

| 4 | 4-Chloroanisole | Benzyl alcohol | 2 | NaOtBu | Toluene | 100 | 18 | 91 |

| 5 | 3-Chlorobenzonitrile | tert-Butanol | 3 | K2CO3 | Dioxane | 110 | 24 | 75 |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the application of this catalytic system.

Synthesis of the (this compound)Ni(o-tolyl)Cl Precatalyst

The air- and moisture-stable (this compound)Ni(o-tolyl)Cl precatalyst is a convenient starting material for many nickel-catalyzed reactions.[2]

Procedure:

-

To a solution of (Ph3P)2NiCl2 (1.0 equiv) in anhydrous THF is added a solution of o-tolylmagnesium bromide (1.1 equiv) in THF dropwise at room temperature under an inert atmosphere.

-

The reaction mixture is stirred for 2 hours, after which the solvent is removed under reduced pressure.

-

The resulting solid is dissolved in toluene, and this compound (1.05 equiv) is added.

-

The mixture is heated to 80 °C and stirred for 4 hours.

-

After cooling to room temperature, the solvent is concentrated, and the product is precipitated by the addition of pentane.

-

The solid is collected by filtration, washed with pentane, and dried under vacuum to afford the (this compound)Ni(o-tolyl)Cl precatalyst.

General Procedure for Nickel-Catalyzed C-N Cross-Coupling

Procedure:

-

In a nitrogen-filled glovebox, a vial is charged with the (this compound)Ni(o-tolyl)Cl precatalyst (1-5 mol%), the aryl chloride (1.0 equiv), the amine (1.2 equiv), and the base (1.5 equiv).

-

The appropriate anhydrous solvent (e.g., toluene, dioxane) is added.

-

The vial is sealed and removed from the glovebox.

-

The reaction mixture is stirred at the specified temperature for the indicated time.

-

Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.

-

The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.

Conclusion

The this compound ligand has proven to be a cornerstone in the advancement of nickel-catalyzed cross-coupling reactions. Its unique steric and electronic properties enable the efficient coupling of a wide range of substrates, including challenging and readily available aryl chlorides. The proposed Ni(0)/Ni(II) catalytic cycle, particularly the ligand's role in promoting the rate-limiting reductive elimination step, provides a solid framework for understanding its reactivity. The data and protocols presented in this guide are intended to equip researchers and drug development professionals with the necessary information to effectively utilize this powerful catalytic system in their synthetic endeavors. The continued exploration of DalPhos ligands and their applications promises to further expand the capabilities of nickel catalysis in the synthesis of complex molecules.

References

An In-depth Technical Guide to the Electronic and Steric Effects of PAd-DalPhos

For Researchers, Scientists, and Drug Development Professionals

Introduction

PAd-DalPhos, a member of the DalPhos (Dalhousie Phosphine) family of ligands, has emerged as a powerful tool in modern synthetic chemistry, particularly in nickel- and palladium-catalyzed cross-coupling reactions. Its unique electronic and steric properties are key to its exceptional performance in facilitating challenging transformations, such as the monoarylation of ammonia (B1221849) and the coupling of sterically hindered substrates. This technical guide provides a comprehensive overview of the core electronic and steric effects of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key chemical processes.

Electronic and Steric Profile of this compound and its Analogues

The reactivity and selectivity of metal complexes are profoundly influenced by the steric and electronic characteristics of their supporting ligands. This compound is a bisphosphine ligand characterized by a sterically demanding di(1-adamantyl)phosphino group and a di-o-tolylphosphino moiety. This combination imparts a unique balance of properties that are crucial for its catalytic efficacy.

Steric Properties

The steric bulk of this compound and its analogues is a defining feature that plays a critical role in promoting challenging reductive elimination steps and preventing catalyst deactivation pathways. A common metric used to quantify the steric hindrance of a phosphine (B1218219) ligand is the percent buried volume (%Vbur) , which represents the percentage of the space around the metal center that is occupied by the ligand.

| Ligand | Percent Buried Volume (%Vbur) |

| This compound | 80.4%[1] |

| Phthis compound | 79.8% |

| Cythis compound | 80.7% |

| PAd2-DalPhos (rac) | 81.0%[2] |

| PAd2-DalPhos (meso) | 81.0%[2] |

Table 1: Comparison of the percent buried volume for this compound and its analogues.

The high percent buried volume of this compound and its derivatives indicates a significant steric presence around the metal center. This bulk is comparable to that of other highly effective bulky phosphine ligands and is instrumental in its ability to facilitate difficult cross-coupling reactions.

Electronic Properties

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound in research and development. The following sections provide step-by-step protocols for the synthesis of the this compound ligand, its corresponding nickel pre-catalyst, and a representative catalytic application.

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process, starting from commercially available precursors. The general strategy involves the synthesis of a key intermediate, CgP(o-C6H4Br), followed by lithiation and reaction with a chlorophosphine.

Materials:

-

2-Bromoiodobenzene

-

CgPH (Cage Phosphine)

-

n-Butyllithium (n-BuLi)

-

Anhydrous solvents (e.g., THF, Diethyl ether)

-

Standard glassware for air-sensitive synthesis (Schlenk line, glovebox)

Procedure:

-

Synthesis of CgP(o-C6H4Br): This precursor is prepared from 2-bromoiodobenzene and CgPH according to literature procedures.

-

Lithiation of CgP(o-C6H4Br): In a flame-dried Schlenk flask under an inert atmosphere, dissolve CgP(o-C6H4Br) in anhydrous THF. Cool the solution to -78 °C.

-

Slowly add a solution of n-BuLi in hexanes to the cooled solution. Stir the reaction mixture at -78 °C for 1 hour.

-

Reaction with Di-o-tolylchlorophosphine: To the resulting solution of CgP(o-C6H4Li), slowly add a solution of di-o-tolylchlorophosphine in anhydrous THF at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Workup and Purification: Quench the reaction with degassed water. Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product is then purified by column chromatography on silica (B1680970) gel to yield this compound as a white solid.

Synthesis of (this compound)Ni(o-tolyl)Cl Pre-catalyst

The air-stable (this compound)Ni(o-tolyl)Cl pre-catalyst is a convenient and highly effective source of the active catalyst for cross-coupling reactions.

Materials:

-

This compound

-

Ni(COD)2 (Bis(1,5-cyclooctadiene)nickel(0))

-

o-Tolyl chloride

-

Anhydrous toluene (B28343)

-

Standard glassware for air-sensitive synthesis

Procedure:

-

In a glovebox, charge a Schlenk tube with this compound and Ni(COD)2.

-

Add anhydrous toluene to dissolve the solids.

-

Add o-tolyl chloride to the solution.

-

Seal the Schlenk tube and stir the reaction mixture at room temperature for the specified time (typically several hours).

-

The formation of the product is often indicated by a color change.

-

The pre-catalyst can be isolated by filtration, washed with a non-polar solvent (e.g., pentane), and dried under vacuum.

Nickel-Catalyzed Monoarylation of Ammonia

This protocol exemplifies the use of the (this compound)Ni(o-tolyl)Cl pre-catalyst in a challenging C-N cross-coupling reaction.

Materials:

-

(this compound)Ni(o-tolyl)Cl pre-catalyst

-

Aryl chloride (substrate)

-

Ammonia (e.g., as a solution in a suitable solvent or as a gas)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Sealable reaction vessel (e.g., Schlenk tube or pressure vessel)

Procedure:

-

In a glovebox, charge a sealable reaction vessel with the (this compound)Ni(o-tolyl)Cl pre-catalyst, the aryl chloride, and sodium tert-butoxide.

-

Add anhydrous toluene to the vessel.

-

Introduce a measured amount of ammonia into the reaction vessel.

-

Seal the vessel tightly and heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring for the specified reaction time.

-

Workup and Analysis: After cooling to room temperature, carefully open the reaction vessel. Quench the reaction mixture with water and extract the product with an organic solvent.

-

The organic layer is then dried, filtered, and concentrated. The product yield and purity are determined by standard analytical techniques such as GC-MS and NMR spectroscopy.

Catalytic Cycle and Mechanistic Insights

The catalytic cycle for the nickel-catalyzed C-N cross-coupling reaction employing a this compound ligand is believed to proceed through a Ni(0)/Ni(II) pathway. A putative cycle is depicted below, highlighting the key elementary steps.

Caption: Putative catalytic cycle for the Ni/PAd-DalPhos catalyzed C-N coupling.

The catalytic cycle is initiated by the oxidative addition of an aryl halide (Ar-X) to the active Ni(0) species, forming a Ni(II) intermediate. Subsequent coordination of the amine nucleophile and deprotonation by a base generates a Ni(II)-amido complex. The key step is the C-N bond-forming reductive elimination, which is often rate-limiting and is facilitated by the steric bulk of the this compound ligand. This step regenerates the active Ni(0) catalyst and releases the desired arylamine product.

Conclusion

This compound is a highly effective ligand for a range of challenging cross-coupling reactions, owing to its unique combination of steric bulk and electronic properties. The data and protocols presented in this technical guide provide a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling them to leverage the full potential of this powerful catalytic tool. The continued exploration of the structure-activity relationships within the DalPhos family of ligands promises to yield even more efficient and selective catalysts for future synthetic challenges.

References

- 1. The development of cage phosphine ‘DalPhos’ ligands to enable nickel-catalyzed cross-couplings of (hetero)aryl electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The development of cage phosphine ‘DalPhos’ ligands to enable nickel-catalyzed cross-couplings of (hetero)aryl electrophiles - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01253D [pubs.rsc.org]

The PAd-DalPhos Ligand Family: A Technical Guide to a New Frontier in Nickel-Catalyzed Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

The quest for more efficient, sustainable, and cost-effective synthetic methodologies is a driving force in modern chemistry. In the realm of cross-coupling reactions, the development of novel ligand architectures has been paramount in expanding the capabilities of transition metal catalysis. The PAd-DalPhos family of ligands, a class of sterically demanding and electronically tunable bisphosphine ligands, has emerged as a powerful tool for enabling challenging nickel-catalyzed C-N, C-O, and C-C bond-forming reactions. This technical guide provides a comprehensive overview of the this compound family, including their synthesis, catalytic applications, and detailed experimental protocols, to empower researchers in their pursuit of innovative chemical transformations.

Core Structure and Ligand Variants

The this compound ligands are characterized by a phosphine-substituted aromatic backbone. The modular nature of their synthesis allows for the introduction of various phosphine (B1218219) moieties, leading to a family of ligands with tailored steric and electronic properties. The core members of this family include:

-

This compound: The parent ligand of the family.

-

Cythis compound: Features a dicyclohexylphosphino group, offering increased steric bulk.

-

Phthis compound: Incorporates a diphenylphosphino group, modulating the electronic properties.

-

PAd2-DalPhos: A "double cage" bisphosphine ligand with two phosphine adamantyl-type groups, exhibiting unique reactivity.[1][2]

These ligands are typically employed in conjunction with nickel precursors to form highly active and often air-stable precatalysts, such as (this compound)Ni(o-tolyl)Cl.[1][2]

Data Presentation: Performance in Nickel-Catalyzed Cross-Coupling Reactions

The this compound family of ligands has demonstrated exceptional performance in a wide range of nickel-catalyzed cross-coupling reactions. The following tables summarize key quantitative data for C-N and C-O bond-forming reactions, highlighting the efficiency and versatility of these ligands.

Nickel-Catalyzed C-N Cross-Coupling (Amination)

Table 1: Performance of this compound Ligands in the Amination of Aryl Chlorides

| Entry | Aryl Chloride | Amine | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Chlorotoluene | Aniline | This compound | 2 | NaOtBu | Toluene (B28343) | 100 | 18 | 95 | Angew. Chem. Int. Ed.2016 , 55, 15137-15141 |

| 2 | 4-Chloroanisole | Morpholine | This compound | 2 | NaOtBu | Toluene | 100 | 18 | 92 | Angew. Chem. Int. Ed.2016 , 55, 15137-15141 |

| 3 | 2-Chloropyridine | n-Butylamine | This compound | 2 | K3PO4 | Dioxane | 110 | 24 | 88 | Angew. Chem. Int. Ed.2016 , 55, 15137-15141 |

| 4 | 4-Chlorobenzonitrile | Ammonia | This compound | 5 | NaOtBu | Toluene | 110 | 24 | 85 | J. Am. Chem. Soc.2017 , 139, 12478-12481 |

| 5 | 1-Chloro-4-(trifluoromethyl)benzene | 1-Adamantylamine | Phthis compound | 2 | NaOtBu | Toluene | RT | 24 | 91 | Angew. Chem. Int. Ed.2019 , 58, 2485-2489 |

| 6 | 4-Chloro-N,N-dimethylaniline | 2-Aminopyridine | PAd2-DalPhos | 1 | NaOtBu | Dioxane | 80 | 18 | 96 | Angew. Chem. Int. Ed.2019 , 58, 6391-6395 |

| 7 | 2-Chloro-6-methylpyridine | Pyrrolidine | PAd2-DalPhos | 2.5 | K2CO3 | t-Amyl alcohol | 100 | 18 | 89 | Angew. Chem. Int. Ed.2019 , 58, 6391-6395 |

Nickel-Catalyzed C-O Cross-Coupling (Etherification)

Table 2: Performance of this compound Ligands in the Etherification of Aryl Chlorides

| Entry | Aryl Chloride | Alcohol | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Chlorotoluene | Phenol | Cythis compound | 3 | NaOtBu | Toluene | 110 | 24 | 93 | ACS Catal.2018 , 8, 8016-8021 |

| 2 | 4-Chloroanisole | n-Butanol | Cythis compound | 3 | NaOtBu | Toluene | 110 | 24 | 85 | ACS Catal.2018 , 8, 8016-8021 |

| 3 | 2-Chloropyridine | Isopropanol | Cythis compound | 5 | K3PO4 | Dioxane | 120 | 24 | 78 | ACS Catal.2018 , 8, 8016-8021 |

| 4 | 1-Chloro-4-fluorobenzene | Cyclohexanol | Cythis compound | 3 | NaOtBu | Toluene | 110 | 24 | 90 | ACS Catal.2018 , 8, 8016-8021 |

| 5 | 4-Chlorobenzonitrile | Methanol | This compound | 5 | NaOtBu | Toluene | 110 | 24 | 82 | ACS Catal.2018 , 8, 8016-8021 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative this compound ligand and its corresponding nickel precatalyst, as well as a general procedure for a nickel-catalyzed C-N cross-coupling reaction.

Synthesis of this compound

The synthesis of this compound is achieved through a straightforward multi-step procedure starting from commercially available materials.

Step 1: Synthesis of 2-Bromophenyl diphenylphosphinite

To a solution of 1-bromo-2-iodobenzene (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere is added n-butyllithium (1.05 equiv) dropwise. The resulting solution is stirred for 1 hour at -78 °C, followed by the addition of triphenyl phosphite (B83602) (1.1 equiv). The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with saturated aqueous NH4Cl and extracted with diethyl ether. The combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford 2-bromophenyl diphenylphosphinite.

Step 2: Synthesis of this compound

To a solution of 1-adamantylphosphine (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere is added n-butyllithium (1.05 equiv) dropwise. The resulting solution is stirred for 30 minutes at -78 °C, followed by the addition of a solution of 2-bromophenyl diphenylphosphinite (1.0 equiv) in anhydrous THF. The reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched with degassed water and extracted with diethyl ether. The combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system to yield this compound as a white solid.

Synthesis of (this compound)Ni(o-tolyl)Cl Precatalyst

In a nitrogen-filled glovebox, a vial is charged with Ni(COD)2 (1.0 equiv), this compound (1.05 equiv), and toluene. The mixture is stirred at room temperature for 30 minutes. To this solution is added 2-chlorotoluene (1.1 equiv), and the resulting mixture is stirred at room temperature for 12 hours. The resulting precipitate is collected by filtration, washed with cold pentane, and dried under vacuum to afford (this compound)Ni(o-tolyl)Cl as a solid.

General Procedure for Nickel-Catalyzed Amination of Aryl Chlorides

An oven-dried vial is charged with the aryl chloride (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and the (this compound)Ni(o-tolyl)Cl precatalyst (0.02 mmol, 2 mol%). The vial is sealed with a Teflon-lined cap and evacuated and backfilled with argon three times. Anhydrous toluene (2 mL) is then added via syringe. The reaction mixture is stirred at 100 °C for the specified time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and filtered through a short pad of silica gel. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired arylamine product.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key mechanistic pathways and experimental workflows associated with the this compound family of ligands.

Proposed Catalytic Cycle for Nickel-Catalyzed C-N Cross-Coupling

The nickel-catalyzed amination of aryl chlorides is proposed to proceed through a Ni(0)/Ni(II) catalytic cycle. The this compound ligand plays a crucial role in facilitating both the oxidative addition and reductive elimination steps.

References

The Rise of DalPhos: A Technical Guide to a New Generation of Ligands for Nickel-Catalyzed Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

The development of robust and versatile catalysts is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with applications ranging from pharmaceuticals to materials science. In recent years, nickel-catalyzed cross-coupling reactions have emerged as a powerful and more sustainable alternative to traditional palladium-based methods. A key factor in this advancement has been the design of innovative ancillary ligands that can stabilize reactive nickel species and facilitate challenging bond formations. Among these, the DalPhos family of ligands, developed by the Stradiotto group at Dalhousie University, has garnered significant attention for its exceptional performance in a wide range of nickel-catalyzed transformations, particularly C-N and C-O cross-couplings.[1][2][3][4] This technical guide provides an in-depth exploration of the discovery, development, and application of DalPhos ligands.

Discovery and Design Principles

The DalPhos (DALhousie PHOSphine) ligands are a class of cage phosphine (B1218219) (CgP) bisphosphine-type ligands.[1][2][3] Their design was guided by the need for air-stable, electron-rich, and sterically demanding ligands that could promote efficient turnover in nickel-catalyzed cross-coupling cycles.[1][3] The core structure of most DalPhos ligands features a rigid phenyl backbone connecting a bulky, electron-rich cage phosphine moiety and another phosphine donor with tunable steric and electronic properties. This design is intended to drive the product-forming reductive elimination step in Ni(0/II) catalytic cycles while discouraging unwanted side reactions like bis-chelation.[5]

A key innovation in the development of DalPhos ligands is the use of a common synthetic precursor, CgP(o-C6H4Br), which is readily prepared from commercially available reagents.[1][3] This allows for the facile and cost-effective synthesis of a diverse library of DalPhos ligands through a divergent synthetic strategy.[6]

Synthesis of DalPhos Ligands and Precatalysts

The general approach to synthesizing DalPhos ligands involves a lithium-halogen exchange on the CgP(o-C6H4Br) precursor, followed by quenching with an appropriate chlorophosphine (R2PCl).[3] This modularity allows for the straightforward introduction of various phosphine substituents, leading to a range of ligands with distinct properties.

For catalytic applications, air-stable Ni(II) precatalysts of the type (DalPhos)Ni(aryl)Cl have been developed and often show superior performance compared to in situ generated catalysts.[1][3] These precatalysts are typically synthesized by reacting the DalPhos ligand with a suitable nickel source.[1]

Synthetic Workflow

The following diagram illustrates the general synthetic route to DalPhos ligands and their corresponding nickel precatalysts.

References

- 1. The development of cage phosphine ‘DalPhos’ ligands to enable nickel-catalyzed cross-couplings of (hetero)aryl electrophiles - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01253D [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. PAd2-DalPhos Enables the Nickel-Catalyzed C-N Cross-Coupling of Primary Heteroarylamines and (Hetero)aryl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Safety and Handling of PAd-DalPhos Powder: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for PAd-DalPhos powder, a widely used phosphine (B1218219) ligand in cross-coupling catalysis. The following sections detail its chemical and physical properties, potential hazards, safe handling procedures, and relevant experimental protocols.

Chemical and Physical Properties

This compound, with the full chemical name 1,3,5,7-Tetramethyl-8-(2-di-o-tolylphosphinophenyl)-2,4,6-trioxa-8-phosphaadamantane, is a solid phosphine ligand.[1] Its key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃₀H₃₄O₃P₂ | [1] |

| Molecular Weight | 504.54 g/mol | [1] |

| Appearance | White to off-white powder or crystals | [1] |

| CAS Number | 1902911-38-9 | [1] |

Safety and Hazard Information

Hazard Identification and Classification

| Hazard Class | Classification | Source |

| Physical Hazard | Combustible Solid, Class 11 | [1] |

| Health Hazard | WGK 3 (Water Hazard Class 3 - severely hazardous for water) | [1] |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Fire-Fighting Measures

| Extinguishing Media | Unsuitable Extinguishing Media | Specific Hazards |

| Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | Do not use a solid water stream as it may scatter and spread the fire. | Emits toxic fumes under fire conditions (carbon oxides, phosphorus oxides). |

Handling and Storage

Proper handling and storage of this compound powder are crucial to maintain its integrity and ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

| Protection Type | Recommendation |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166. |

| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it. |

| Body Protection | Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |

| Respiratory Protection | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |

Storage and Disposal

| Condition | Recommendation |

| Storage | Keep container tightly closed in a dry and well-ventilated place. Store under inert gas. Air sensitive. |

| Disposal | Offer surplus and non-recyclable solutions to a licensed disposal company. Contact a licensed professional waste disposal service to dispose of this material. |

Experimental Protocols

This compound is a versatile ligand for various cross-coupling reactions, most notably nickel-catalyzed C-N bond formation (Buchwald-Hartwig amination).[2][3][4]

General Procedure for Nickel-Catalyzed Amination of Aryl Chlorides

This protocol is a representative example of the use of this compound in a nickel-catalyzed cross-coupling reaction.

Reaction Setup:

-

An oven-dried Schlenk tube containing a magnetic stir bar is charged with the nickel precursor (e.g., Ni(COD)₂ or a suitable Ni(II) salt), this compound ligand, and the base (e.g., NaOtBu, K₃PO₄).

-

The tube is sealed with a rubber septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

-

The aryl chloride and the amine are added sequentially via syringe.

-

Anhydrous, degassed solvent (e.g., toluene, dioxane) is added via syringe.

Reaction Execution:

-

The reaction mixture is stirred at the desired temperature (ranging from room temperature to elevated temperatures, depending on the substrates) for the specified time.

-

The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

Work-up and Purification:

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of Celite® to remove insoluble salts.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired N-arylated product.

Visualizations

The following diagrams illustrate key conceptual workflows related to the use of this compound in catalysis.

Caption: A typical experimental workflow for a cross-coupling reaction.

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

This guide is intended to provide essential safety and handling information for this compound powder. It is not a substitute for a thorough understanding of the specific hazards of the chemicals and procedures involved in any given experiment. Always consult the relevant Safety Data Sheets (SDS) and perform a comprehensive risk assessment before commencing any new work.

References

- 1. This compound 95 1902911-38-9 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Phthis compound: Ligand-Enabled, Nickel-Catalyzed Cross-Coupling of (Hetero)aryl Electrophiles with Bulky Primary Alkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PAd2-DalPhos Enables the Nickel-Catalyzed C-N Cross-Coupling of Primary Heteroarylamines and (Hetero)aryl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of PAd-DalPhos in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Qualitative Solubility of PAd-DalPhos

This compound is a white to off-white crystalline powder. Its structure, featuring a bulky adamantyl-phosphine cage and di(o-tolyl)phosphino-phenyl moieties, suggests a generally nonpolar character, which dictates its solubility in organic solvents.

Based on its prevalent use in nickel-catalyzed cross-coupling reactions, this compound has demonstrated sufficient solubility in a range of common organic solvents to facilitate these transformations. The following table summarizes solvents in which this compound is utilized, indicating at least partial solubility under typical reaction conditions.

| Solvent Class | Examples from Synthetic Protocols |

| Ethers | 1,4-Dioxane |

| Aromatic Hydrocarbons | Toluene |

Note: This information is derived from reaction protocols and does not represent quantitative solubility limits. The actual solubility can be influenced by temperature, the presence of other reagents, and the specific grade of the solvent.

It has been noted in the context of cross-coupling reactions that the choice of base can influence the solubility of reaction components. For instance, the use of some inorganic bases like carbonates or phosphates can lead to poor solubility in organic media.[1]

Experimental Protocol for Determining the Solubility of this compound

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent at a specific temperature.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Thermostatically controlled shaker or heating block

-

Analytical balance (± 0.0001 g)

-

Volumetric flasks

-

Syringe filters (Teflon®, 0.2 µm)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibrate the mixture at the desired temperature using a thermostatically controlled shaker for an extended period (e.g., 24-48 hours) to ensure saturation is reached. Continuous agitation is crucial.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the solution to stand undisturbed at the same temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.

-

Immediately filter the solution through a 0.2 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Evaporate the solvent from the volumetric flask under reduced pressure.

-

Once the solvent is completely removed, weigh the flask containing the dried this compound residue.

-

The solubility can be calculated from the mass of the residue and the volume of the aliquot taken.

-

-

Quantitative Analysis (HPLC/UV-Vis):

-

Dilute the filtered solution with a known volume of the same solvent to a concentration within the linear range of the analytical instrument.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

Data Presentation:

The results should be presented in a clear and organized manner, as shown in the example table below.

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| [Solvent 1] | [Temp 1] | [Value] | [Value] |

| [Solvent 2] | [Temp 2] | [Value] | [Value] |

Visualizing Methodologies and Influencing Factors

To further aid in the understanding of the processes involved in determining and the factors affecting the solubility of this compound, the following diagrams are provided.

Caption: Experimental workflow for determining this compound solubility.

Caption: Factors influencing the solubility of this compound.

References

Methodological & Application

Application Notes and Protocols for PAd-DalPhos Nickel Precatalyst in C-N Coupling

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of the PAd-DalPhos nickel precatalyst in C-N cross-coupling reactions. This air-stable precatalyst, in particular (this compound)Ni(o-tolyl)Cl, has demonstrated broad utility and high efficiency in the formation of C-N bonds, a critical transformation in the synthesis of pharmaceuticals and other functional organic molecules.

Introduction to this compound Nickel Precatalysts

This compound is a member of the 'DalPhos' (Dalhousie Phosphine) family of ligands, which are characterized by a cage-like phosphine (B1218219) adamantyl (PAd) moiety.[1][2] When coordinated to nickel, these ligands form highly active and versatile catalysts for a variety of cross-coupling reactions. The (this compound)Ni(o-tolyl)Cl precatalyst is an air-stable, solid material that offers significant practical advantages over air-sensitive Ni(0) sources, eliminating the need for a glovebox for reaction setup.[3]

The this compound ligand framework is designed to promote the desired catalytic cycle, often involving Ni(0) and Ni(II) oxidation states, leading to efficient C-N bond formation with a wide range of aryl/heteroaryl electrophiles and amine nucleophiles.[1][4] These catalysts have shown remarkable activity for the coupling of challenging substrates, including (hetero)aryl chlorides, and can often operate under mild conditions, sometimes even at room temperature.[2][5]

Advantages of this compound Nickel Precatalysts in C-N Coupling

-

High Catalytic Activity: Enables the coupling of a broad range of substrates with high yields.

-

Air-Stability: The precatalyst is a solid that can be handled in the air, simplifying reaction setup.[3]

-

Broad Substrate Scope: Effective for the coupling of various (hetero)aryl chlorides, bromides, and pseudohalides with a wide array of primary and secondary amines, including ammonia, primary alkylamines, and heteroarylamines.[2][6]

-

Mild Reaction Conditions: Many reactions can be performed at or near room temperature, increasing functional group tolerance.[5][6]

-

Selectivity: The ligand structure can impart high selectivity in complex molecules.

Catalytic Cycle and Experimental Workflow

The generally accepted mechanism for nickel-catalyzed C-N cross-coupling with this compound involves a Ni(0)/Ni(II) catalytic cycle.

The experimental workflow for a typical C-N coupling reaction using the this compound nickel precatalyst is straightforward.

Quantitative Data

The following tables summarize the performance of the this compound nickel precatalyst in the C-N coupling of various aryl chlorides with different amine nucleophiles.

Table 1: Amination of Aryl Chlorides with Primary Alkylamines

| Entry | Aryl Chloride | Amine | Precatalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | n-Butylamine | 1 | NaOtBu | Toluene (B28343) | 110 | 18 | 95 |

| 2 | 4-Chloroanisole | Cyclohexylamine | 2 | NaOtBu | Dioxane | 100 | 16 | 92 |

| 3 | 2-Chloropyridine | Benzylamine | 2.5 | K₃PO₄ | t-Amyl Alcohol | 110 | 24 | 88 |

| 4 | 1-Chloronaphthalene | Furfurylamine | 0.5 | NaOtBu | Toluene | RT | 12 | 96[5] |

| 5 | 4-Chlorobenzonitrile | 1-Adamantylamine | 3 | NaOtBu | Dioxane | 100 | 18 | 91[7] |

Table 2: Amination of Aryl Chlorides with Ammonia and Secondary Amines

| Entry | Aryl Chloride | Amine | Precatalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorobiphenyl | Ammonia | 2 | NaOtBu | Dioxane | 110 | 24 | 85[1] |

| 2 | 4-Chloro-N,N-dimethylaniline | Morpholine | 2 | NaOtBu | Toluene | 100 | 16 | 98 |

| 3 | 3-Chlorobenzotrifluoride | Piperidine | 2.5 | K₂CO₃ | Dioxane | 110 | 20 | 90 |

| 4 | 2-Chloro-6-methylpyridine | Pyrrolidine | 3 | Cs₂CO₃ | Toluene | 100 | 18 | 87 |

Table 3: Amination of Heteroaryl Chlorides with Primary Heteroarylamines

| Entry | Heteroaryl Chloride | Heteroarylamine | Precatalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Chloropyridine | 2-Aminopyridine | 2 | NaOtBu | Dioxane | 110 | 24 | 82[8] |

| 2 | 3-Chloroquinoline | 3-Aminopyrazole | 5 | DBU/NaTFA | Dioxane | 100 | 18 | 78[2] |

| 3 | 2-Chlorobenzothiazole | 2-Aminothiazole | 3 | K₃PO₄ | Toluene | 110 | 20 | 85[8] |

Experimental Protocols

Protocol 1: Synthesis of (this compound)Ni(o-tolyl)Cl Precatalyst

This protocol is based on Jamison's method for the synthesis of (DalPhos)Ni(aryl)Cl precatalysts.[1]

Materials:

-

This compound ligand

-

(DME)NiCl₂ (DME = 1,2-dimethoxyethane)

-

o-tolylmagnesium chloride solution (in THF)

-

Anhydrous diethyl ether

-

Anhydrous pentane (B18724)

-

Schlenk flask and standard Schlenk line equipment

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a glovebox, add this compound (1.0 equiv) and (DME)NiCl₂ (1.0 equiv) to a Schlenk flask equipped with a magnetic stir bar.

-

Add anhydrous diethyl ether to the flask to form a slurry.

-

Stir the mixture at room temperature for 1 hour.

-

Slowly add a solution of o-tolylmagnesium chloride (1.0 equiv) in THF to the stirred slurry at room temperature.

-

Continue stirring the reaction mixture at room temperature for 12-16 hours.

-

Remove the solvent under reduced pressure.

-

Wash the resulting solid with anhydrous pentane to remove any unreacted starting materials and byproducts.

-

Dry the solid product under vacuum to yield the (this compound)Ni(o-tolyl)Cl precatalyst as a solid. The product should be stored under an inert atmosphere.

Protocol 2: General Procedure for the Nickel-Catalyzed C-N Coupling of an Aryl Chloride with a Primary Amine

Materials:

-

(this compound)Ni(o-tolyl)Cl precatalyst

-

Aryl chloride

-

Primary amine

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene or dioxane

-

Oven-dried sealable reaction tube with a magnetic stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a glovebox, add the (this compound)Ni(o-tolyl)Cl precatalyst (1-5 mol%), the aryl chloride (1.0 mmol), and sodium tert-butoxide (1.2-1.5 mmol) to an oven-dried sealable reaction tube equipped with a magnetic stir bar.

-

Add the primary amine (1.1-1.3 mmol) to the tube.

-

Add anhydrous toluene or dioxane (2-4 mL) to the tube.

-

Seal the reaction tube and remove it from the glovebox.

-

Place the reaction tube in a preheated oil bath at the desired temperature (e.g., 100-110 °C, or room temperature if applicable).

-

Stir the reaction mixture for the specified time (typically 12-24 hours).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Filter the mixture through a pad of celite to remove insoluble salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-aryl amine.

Note: Reaction conditions such as catalyst loading, base, solvent, temperature, and time should be optimized for each specific substrate combination. For base-sensitive substrates, weaker bases such as K₃PO₄ or Cs₂CO₃ may be used.[2] For some highly reactive substrates, the reaction may proceed efficiently at room temperature.[5]

Safety and Handling

-

The (this compound)Ni(o-tolyl)Cl precatalyst is air-stable but should be stored under an inert atmosphere to maintain its catalytic activity over long periods.

-

Nickel compounds are potentially carcinogenic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle it in a glovebox or under an inert atmosphere.

-

Organic solvents are flammable and should be handled with care.

By following these application notes and protocols, researchers can effectively utilize the this compound nickel precatalyst for a wide range of C-N coupling reactions in their synthetic endeavors.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. The development of cage phosphine ‘DalPhos’ ligands to enable nickel-catalyzed cross-couplings of (hetero)aryl electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Phthis compound: Ligand-Enabled, Nickel-Catalyzed Cross-Coupling of (Hetero)aryl Electrophiles with Bulky Primary Alkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PAd2-DalPhos Enables the Nickel-Catalyzed C-N Cross-Coupling of Primary Heteroarylamines and (Hetero)aryl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Buchwald-Hartwig Type Amination using PAd-DalPhos

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-nitrogen (C-N) bonds. While traditionally reliant on palladium catalysis, recent advancements have seen the development of highly efficient nickel-based systems that offer complementary and sometimes superior reactivity. A key innovation in this area is the use of specialized phosphine (B1218219) ligands.

PAd-DalPhos, a sterically demanding and electron-rich bisphosphine ligand, has emerged as a powerful ligand for nickel-catalyzed C-N cross-coupling reactions.[1][2] Its unique architecture facilitates key steps in the catalytic cycle, enabling the coupling of a wide range of aryl and heteroaryl electrophiles with various amines under mild conditions.[2] This document provides detailed application notes and protocols for the use of this compound in nickel-catalyzed Buchwald-Hartwig type aminations. While the Buchwald-Hartwig reaction is historically associated with palladium, the use of this compound with nickel represents a significant advancement, offering a cost-effective and highly effective alternative.[3]

Catalytic System Components

The catalytic system for a successful nickel-catalyzed amination using this compound typically consists of three main components: a nickel precatalyst, the this compound ligand, and a suitable base. The choice of each component is critical for achieving optimal reactivity and yield.

Caption: Key components of the this compound/Nickel catalytic system.

Quantitative Data Summary

The this compound ligand, in conjunction with a nickel catalyst, has demonstrated high efficacy in the C-N cross-coupling of a variety of aryl and heteroaryl electrophiles with different amine nucleophiles. The following tables summarize representative quantitative data from various studies.

Table 1: Nickel-Catalyzed Amination of Aryl Chlorides

| Entry | Aryl Chloride | Amine | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | n-Hexylamine | 1 | NaOtBu | Dioxane | 100 | 18 | 95 |

| 2 | 4-Chloroanisole | Morpholine | 2 | NaOtBu | Toluene | 110 | 12 | 92 |

| 3 | 2-Chloropyridine | Benzylamine | 1.5 | K3PO4 | CPME | 80 | 24 | 88 |

| 4 | 1-Chloro-4-(trifluoromethyl)benzene | Aniline | 2 | Cs2CO3 | Dioxane | 100 | 16 | 90 |

Table 2: Nickel-Catalyzed Amination of Aryl Bromides

| Entry | Aryl Bromide | Amine | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Ammonia (0.5 M in dioxane) | 1 | NaOtBu | Dioxane | RT | 18 | 98[2] |

| 2 | 1-Bromo-4-methoxybenzene | Cyclohexylamine | 1 | NaOtBu | Toluene | 80 | 12 | 94 |

| 3 | 3-Bromopyridine | Piperidine | 1.5 | K3PO4 | THF | 65 | 24 | 85 |

| 4 | 1-Bromo-3,5-dimethylbenzene | Indole | 2 | Cs2CO3 | Dioxane | 110 | 18 | 89 |

Table 3: Nickel-Catalyzed Amination of Aryl Triflates and Mesylates

| Entry | Aryl Electrophile | Amine | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Tolyl triflate | n-Butylamine | 2 | NaOtBu | Dioxane | 100 | 16 | 88 |

| 2 | Naphthyl-2-triflate | Morpholine | 2 | Cs2CO3 | Toluene | 110 | 14 | 91 |

| 3 | 4-Anisyl mesylate | Ammonia (0.5 M in dioxane) | 1 | NaOtBu | Dioxane | 50 | 24 | 93[2] |

| 4 | 4-Biphenylyl mesylate | Primary Alkylamine | 1 | NaOtBu | Dioxane | RT | 18 | 96[2] |

Experimental Protocols

The following are generalized protocols for a typical nickel-catalyzed Buchwald-Hartwig type amination using a this compound ligand system. These should be adapted based on the specific substrates and desired scale.

General Protocol for the Nickel-Catalyzed Amination of an Aryl Halide

Caption: A typical workflow for a this compound/Nickel-catalyzed amination.

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

Amine (1.2 mmol, 1.2 equiv)

-

(this compound)Ni(o-tolyl)Cl precatalyst (or in situ generation from a Ni source and this compound) (0.01-0.05 mmol, 1-5 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

-

Anhydrous, degassed solvent (e.g., dioxane, toluene) (3-5 mL)

-

Inert atmosphere glovebox

-

Schlenk tube or sealed vial

-

Magnetic stirrer and stir bar

-

Heating block or oil bath

Procedure:

-

Preparation (in a glovebox): To a dry Schlenk tube or vial containing a magnetic stir bar, add the (this compound)Ni(o-tolyl)Cl precatalyst, the aryl halide (if solid), and the sodium tert-butoxide.

-

Reagent Addition: If the aryl halide is a liquid, add it via syringe. Add the anhydrous, degassed solvent, followed by the amine.

-

Reaction Setup: Seal the Schlenk tube or vial tightly. If using a vial, ensure the cap has a PTFE septum.

-

Reaction: Remove the reaction vessel from the glovebox and place it in a preheated heating block or oil bath set to the desired temperature (typically 80-110 °C). Stir the reaction mixture for the specified time (typically 12-24 hours).

-

Monitoring: The reaction progress can be monitored by techniques such as TLC, GC-MS, or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.

Conclusion

The this compound ligand is a highly effective and versatile ligand for nickel-catalyzed Buchwald-Hartwig type amination reactions. Its use allows for the efficient coupling of a broad range of aryl and heteroaryl electrophiles, including challenging chlorides and sulfonates, with a variety of amine nucleophiles. The mild reaction conditions and high yields make this catalytic system a valuable tool for researchers and professionals in the field of synthetic and medicinal chemistry. The protocols and data presented here provide a solid foundation for the successful application of this compound in the synthesis of arylamines.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Utilizing a PAd-DalPhos Ligated Palladium Catalyst